molecular formula C20H21IN2O2 B5102768 N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide

N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5102768
M. Wt: 448.3 g/mol
InChI Key: CLEWZRMVMLAYMV-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes an iodophenyl group, a methylphenyl carbonyl group, and a piperidine carboxamide group

Properties

IUPAC Name

N-(4-iodophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21IN2O2/c1-14-4-2-3-5-18(14)20(25)23-12-10-15(11-13-23)19(24)22-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEWZRMVMLAYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of metal-promoted tandem nitration and halogenation reactions . These reactions are highly chemoselective and compatible with various functional groups, making them suitable for the synthesis of complex organic compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group may play a role in binding to target proteins, while the piperidine ring and methylphenyl carbonyl group contribute to the compound’s overall activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodophenyl derivatives and piperidine carboxamides, such as N-(2-iodophenyl)piperidine-4-carboxamide . These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-(4-iodophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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